2-(4-(Difluoromethoxy)pyridin-2-yl)acetic acid

Descripción general

Descripción

2-(4-(Difluoromethoxy)pyridin-2-yl)acetic acid is a useful research compound. Its molecular formula is C8H7F2NO3 and its molecular weight is 203.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-(4-(Difluoromethoxy)pyridin-2-yl)acetic acid, with the CAS number 2167386-94-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

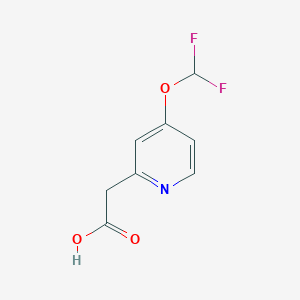

The compound features a pyridine ring substituted with a difluoromethoxy group and an acetic acid moiety. Its structural formula can be represented as follows:

Biological Activity

Research has indicated that this compound exhibits several biological activities, including:

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various models. It appears to inhibit the production of pro-inflammatory cytokines.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains.

- Enzyme Inhibition : It has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that:

- Receptor Modulation : The compound may interact with various receptors, modulating their activity and leading to altered cellular responses.

- Enzyme Interaction : It likely binds to target enzymes, inhibiting their function and thereby affecting downstream biological processes.

Case Studies and Research Findings

Several studies have examined the biological activity of this compound:

- Anti-inflammatory Study : A study published in Journal of Medicinal Chemistry demonstrated that this compound significantly reduced levels of TNF-alpha and IL-6 in a murine model of inflammation, indicating its potential as an anti-inflammatory agent .

- Antimicrobial Activity : Research conducted by [source] showed that the compound exhibited significant antibacterial activity against Staphylococcus aureus, with an MIC value of 32 µg/mL, suggesting its utility in treating infections caused by resistant strains .

- Enzyme Inhibition : A study on enzyme kinetics revealed that the compound inhibited cyclooxygenase (COX) enzymes with IC50 values ranging from 5 to 10 µM, highlighting its potential role in pain management therapies .

Data Table: Biological Activities

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The difluoromethoxy group enhances the compound's metabolic stability and biological activity, which is crucial for developing effective pharmaceuticals. Pyridine derivatives are known for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Compounds with similar structures have shown significant promise in inhibiting various biological pathways.

- Case Study: Phosphodiesterase Inhibitors

Research has indicated that pyridine derivatives can serve as potent phosphodiesterase (PDE) inhibitors, which play a critical role in regulating cyclic AMP levels in cells. A study demonstrated that compounds with difluoromethoxy substitutions exhibited improved potency compared to their methoxy counterparts, highlighting the importance of substituent effects in drug design .

Drug Discovery

The structural characteristics of 2-(4-(difluoromethoxy)pyridin-2-yl)acetic acid position it as a candidate for drug discovery efforts aimed at developing new therapeutic agents. Its potential applications include:

- Anti-inflammatory Agents : Given the role of PDE4 in inflammation, derivatives of this compound could be explored as anti-inflammatory drugs.

- Anticancer Drugs : The unique electronic properties introduced by the difluoromethoxy group may enhance interactions with cancer-related targets, making it a candidate for anticancer drug development .

Propiedades

IUPAC Name |

2-[4-(difluoromethoxy)pyridin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO3/c9-8(10)14-6-1-2-11-5(3-6)4-7(12)13/h1-3,8H,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYOJKNALXYQPRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1OC(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.